N-(2-(Dimethylamino)-6-hydroxyphenyl)methanesulfonamide
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Overview
Description
N-(2-(Dimethylamino)-6-hydroxyphenyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dimethylamino)-6-hydroxyphenyl)methanesulfonamide typically involves the reaction of 2-(Dimethylamino)-6-hydroxyaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
2-(Dimethylamino)-6-hydroxyaniline+Methanesulfonyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free methods and green chemistry approaches are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(2-(Dimethylamino)-6-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of a nitro group can produce an amine .
Scientific Research Applications
N-(2-(Dimethylamino)-6-hydroxyphenyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-(Dimethylamino)-6-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric site of the enzyme. This binding can disrupt the normal function of the enzyme, leading to various biological effects. The pathways involved may include inhibition of folate metabolism, disruption of cell wall synthesis, and interference with DNA replication .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: A simpler sulfonamide with similar chemical properties.
N-(2-methylthio-1-p-toluenesulfonyl)methanesulfonamide: A derivative with additional functional groups that enhance its reactivity.
tert-Butyl ((2-(trimethylsilyl)ethyl)sulfonyl)carbamate: Another sulfonamide derivative used in organic synthesis.
Uniqueness
N-(2-(Dimethylamino)-6-hydroxyphenyl)methanesulfonamide is unique due to the presence of both dimethylamino and hydroxy groups, which confer specific chemical reactivity and biological activity. These functional groups allow the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C9H14N2O3S |
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Molecular Weight |
230.29 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-6-hydroxyphenyl]methanesulfonamide |
InChI |
InChI=1S/C9H14N2O3S/c1-11(2)7-5-4-6-8(12)9(7)10-15(3,13)14/h4-6,10,12H,1-3H3 |
InChI Key |
STNAVRRVTOBFCB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=CC=C1)O)NS(=O)(=O)C |
Origin of Product |
United States |
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